Evidence Item 1: Orthogonal Trisubstitution Pattern Confers Unique Hydrogen-Bonding Capacity Versus Closest Commercial Analogs
4-Amino-2-ethoxy-6-hydroxynicotinonitrile possesses three chemically distinct substituents (4-NH₂, 2-OEt, 6-OH/oxo tautomer) generating a hydrogen-bond donor count of 2 and hydrogen-bond acceptor count of 4, with a computed XLogP3-AA of -0.2 [1]. In contrast, the closest commercially available analog, 2-ethoxy-6-hydroxynicotinonitrile (CAS 71350-48-6; C8H8N2O2, MW 164.16), lacks the 4-amino group entirely and presents only 1 hydrogen-bond donor and 4 acceptors, fundamentally altering its capacity for bidentate hydrogen-bond interactions with biological targets . A second comparator, 6-amino-4-hydroxynicotinonitrile (CAS 1806976-93-1; C6H5N3O, MW 135.12), retains an amino and hydroxyl group but lacks the 2-ethoxy substituent, resulting in a significantly lower molecular weight and different lipophilicity profile, precluding its use as a direct surrogate in SAR campaigns requiring the ethoxy moiety . These differences in hydrogen-bonding architecture are non-trivial: published crystal structures of nicotinonitrile-derived kinase inhibitors demonstrate that the 4-amino group participates in critical hinge-region hydrogen bonds within the ATP-binding pocket, while the 6-oxo tautomer engages the catalytic lysine residue [2].
| Evidence Dimension | Hydrogen-bond donor/acceptor count and lipophilicity |
|---|---|
| Target Compound Data | HBD = 2, HBA = 4, XLogP3-AA = -0.2, MW = 179.18, Rotatable Bonds = 2 [1] |
| Comparator Or Baseline | 2-Ethoxy-6-hydroxynicotinonitrile (CAS 71350-48-6): HBD = 1, HBA = 4, MW = 164.16 ; 6-Amino-4-hydroxynicotinonitrile (CAS 1806976-93-1): MW = 135.12, lacks ethoxy group |
| Quantified Difference | Target compound has +1 HBD vs. 71350-48-6; +44.06 Da MW vs. 1806976-93-1; ethoxy rotatable bond absent in 1806976-93-1 |
| Conditions | Computed physicochemical properties from PubChem (XLogP3-AA method) and Chem960 structural databases |
Why This Matters
The unique combination of three functional groups with distinct hydrogen-bonding capacities enables binding modes that cannot be recapitulated by any single disubstituted analog, making this compound irreplaceable for SAR studies targeting kinase hinge regions or catalytic lysine interactions.
- [1] PubChem. (2025). Compound Summary for CID 13568077. Computed Properties: HBD=2, HBA=4, XLogP3-AA=-0.2, MW=179.18, Rotatable Bond Count=2. View Source
- [2] Aboukhatwa, S. M., et al. (2022). Nicotinonitrile-derived apoptotic inducers: Design, synthesis, X-ray crystal structure and Pim kinase inhibition. Bioorganic Chemistry, 129, 106126. X-ray crystallography confirms hinge-region hydrogen bonding via the 4-amino substituent in the nicotinonitrile series. View Source
